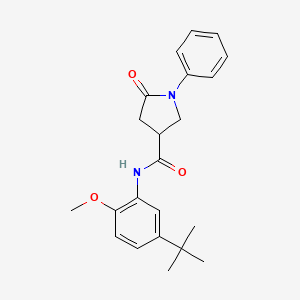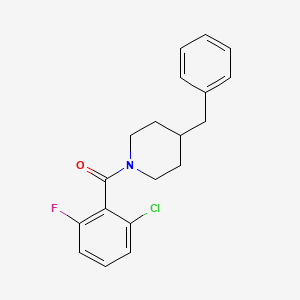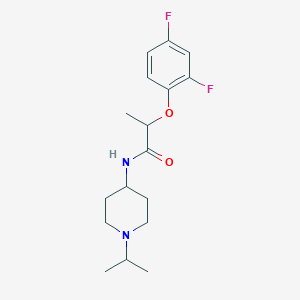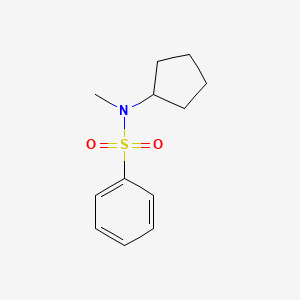![molecular formula C17H13NO4 B5104473 2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5104473.png)
2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione, also known as NSC-663284, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has attracted significant attention due to its unique chemical structure and promising biological properties. In
Mécanisme D'action
The mechanism of action of 2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects:
2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects in cells and organisms. For example, it has been found to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. In addition, this compound has been reported to have anti-inflammatory and anti-angiogenic effects, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its high potency and specificity. This compound has been shown to have a strong inhibitory effect on CDKs and other cellular targets, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics in vivo.
Orientations Futures
There are several future directions for the study of 2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione. One potential direction is the development of novel derivatives and analogs of this compound with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying its biological effects, which may lead to the identification of new therapeutic targets. In addition, the use of 2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Overall, the study of 2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione holds great promise for the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of 2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione involves the reaction of 4-(2-oxopropoxy)benzaldehyde with phthalic anhydride in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dichloromethane and ethanol. The purity of the compound can be determined using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various scientific research fields such as cancer biology, neuroscience, and drug discovery. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione has been identified as a potential lead compound for the development of new drugs targeting various diseases.
Propriétés
IUPAC Name |
2-[4-(2-oxopropoxy)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-11(19)10-22-13-8-6-12(7-9-13)18-16(20)14-4-2-3-5-15(14)17(18)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXHJXSKPJMYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5104390.png)

![3-benzyl-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5104411.png)

![2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B5104420.png)

![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide](/img/structure/B5104432.png)
![7-benzoyl-11-(4-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5104435.png)
![ethyl 2-{[(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5104446.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5104455.png)


![3-(4-bromophenyl)-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)acrylamide](/img/structure/B5104485.png)
![2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5104496.png)